molecular formula C15H12ClNOS B3033073 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one CAS No. 77261-93-9

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Cat. No.: B3033073
CAS No.: 77261-93-9
M. Wt: 289.8 g/mol
InChI Key: MBAGVOSRMBZBQA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the benzothiazepine class This compound is characterized by a benzene ring fused to a thiazepine ring, which contains both sulfur and nitrogen atoms

Scientific Research Applications

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazepine ring.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
  • 2-(4-methylphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
  • 2-(4-fluorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Uniqueness

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c16-11-7-5-10(6-8-11)14-9-15(18)17-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAGVOSRMBZBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404927
Record name 4T-0660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77261-93-9
Record name 4T-0660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 3
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 4
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 5
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Reactant of Route 6
2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

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